Sigma‑1 Receptor Binding Affinity of the 1,2,5‑Thiadiazolylpiperazine Scaffold: Class‑Level Inference
No direct binding data for 1‑(3,5‑dimethoxybenzoyl)‑4‑(1,2,5‑thiadiazol‑3‑yl)piperazine at the sigma‑1 receptor have been published. However, structurally related 1,2,5‑thiadiazol‑3‑yl‑piperazines evaluated in the same patent series demonstrate nanomolar Ki values in a [³H]‑(+)‑pentazocine displacement assay using guinea pig brain homogenate [1]. For example, a comparator compound within the patent showed Ki = 4.30 nM [2]. These data provide a class‑level benchmark but cannot be attributed to the target compound, which lacks any experimentally measured Ki. Assignment to this compound would require de novo radioligand binding profiling.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No experimental Ki available |
| Comparator Or Baseline | Thiadiazolylpiperazine analog from BindingDB (BDBM50251208 / CHEMBL4088272): Ki = 4.30 nM (displacement of [³H]‑(+)‑pentazocine, guinea pig brain membrane) [2] |
| Quantified Difference | Not calculable — target compound lacks data |
| Conditions | Guinea pig brain membrane, [³H]‑(+)‑pentazocine radioligand, 150 min incubation, liquid scintillation counting |
Why This Matters
Procurement decisions for sigma‑1‑focused projects must consider that the target compound's affinity is unknown; any projection from patent analogs is speculative and cannot substitute for empirical measurement.
- [1] Kyle, D. J. et al. 1,2,5-Thiadiazol-3-yl-piperazine therapeutic agents useful for treating pain. U.S. Patent US6974818B2, 2005. View Source
- [2] BindingDB Entry BDBM50251208 (CHEMBL4088272). Ki = 4.30 nM, sigma‑1 receptor, guinea pig brain membrane. View Source
